molecular formula C9H6ClNO3S B1393795 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride CAS No. 954368-94-6

4-(Oxazol-4-yl)benzene-1-sulfonyl chloride

Cat. No. B1393795
M. Wt: 243.67 g/mol
InChI Key: UIPQZZJYCHEWEL-UHFFFAOYSA-N
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Description

  • The compound was first prepared in 1947 and exists as a stable liquid at room temperature with a boiling point of 69°C .

Scientific Research Applications

  • Biological Activities of Oxazole Derivatives

    • Field : Medicinal Chemistry
    • Application Summary : Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities. Various oxazole derivatives have been synthesized and screened for their various biological activities .
    • Methods of Application : The synthesis of oxazole derivatives involves the use of oxazole as intermediates for the synthesis of new chemical entities .
    • Results : Oxazole derivatives have shown a wide range of biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
  • Synthesis of Oxazole-Based Molecules

    • Field : Organic Chemistry
    • Application Summary : The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
    • Methods of Application : The synthesis of oxazole-containing molecules utilizing the van Leusen oxazole synthesis from 1972 .
    • Results : A wide variety of oxazole-containing compounds, as clinical drugs or candidates, have been frequently employed, which play a vital role in the treatment of diverse types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and so on .
  • Synthesis of Oxazolines

    • Field : Synthetic Organic Chemistry
    • Application Summary : Oxazoline is a significant five-membered heterocyclic species. Many oxazoline-based ring structures are notable for their biological activities. Oxazoline displays numerous applications mainly in pharmaceuticals, industrial, natural product chemistry, polymers, and so on .
    • Methods of Application : Various synthetic protocols of oxazolines are based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .
    • Results : Oxazoline-based ring structures are noticeable for their biological activities .
  • Catalytic Activity of Oxazole Derivatives

    • Field : Catalysis
    • Application Summary : Nickel(II) complexes having an oxazole ring system displayed enhanced catalytic activity for the polymerization of norbornene .
    • Methods of Application : The application involves the use of 2-(Oxazol-2-yl)-pyridines as efficient ligands in Suzuki–Miyaura cross-coupling .
    • Results : The use of these oxazole derivatives showcased various applications in organic synthesis .
  • Antibacterial Activity of Oxazole Derivatives

    • Field : Medicinal Chemistry
    • Application Summary : Various 4-substituted aryl 2–4-disubstituted phenoxy methyl 4-oxazol-5-one derivatives were prepared and screened for their antibacterial potential .
    • Methods of Application : The preparation involved the use of cup-plate method against the standard drug streptomycin .
    • Results : Among all the compounds, some showed the highest activity against E. coli .
  • Catalytic Activity of Oxazole Derivatives
    • Field : Catalysis
    • Application Summary : Nickel(II) complexes having an oxazole ring system displayed enhanced catalytic activity for the polymerization of norbornene .
    • Methods of Application : 2-(Oxazol-2-yl)-pyridines were efficient ligands in Suzuki–Miyaura cross-coupling .
    • Results : Besides this, there are several benzoxazole derivatives showcasing various applications in organic synthesis .

properties

IUPAC Name

4-(1,3-oxazol-4-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-14-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPQZZJYCHEWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679856
Record name 4-(1,3-Oxazol-4-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxazol-4-yl)benzene-1-sulfonyl chloride

CAS RN

954368-94-6
Record name 4-(1,3-Oxazol-4-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-bromo-1-phenyl-ethanone (40 g, 201 mmol) and ammonium formiate (44.35 g, 703 mmol) in formic acid (75 ml) was heated to reflux for 2 h. The reaction mixture was evaporated under reduced pressure, and the residue was added to water, which was extracted three times with dichloromethane. The crude product was purified by silica gel chromatography using ethyl acetate/heptane (0:10; 1:9) as eluent. At 0° C., 4-pPhenyloxazole (3 g, 20.67 mmol) was added slowly to 24.08 g of chlorosulfonic acid (206.67 mmol). The reaction mixture was stirred for 20 min at 0-5° C. and then warmed to room temperature, and finally stirred at 45° C. for 2 h. The reaction mixture was then added cautiously (!) to ice water. The precipitate was filtered, washed with water and dried in a vacuum oven at 30° C. to give the title compound (4.3 g, 76.8%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
44.35 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
24.08 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
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Reaction Step Three
Yield
76.8%

Synthesis routes and methods II

Procedure details

4-Phenyl-oxazole (Intermediate 25, 550 mg, 3.79 mmol) was dissolved in a minimum of dichloromethane and was added slowly to chlorosulfonic acid (2.537 mL, 37.9 mmol) at 0° C. The reaction mixture was stirred for 20 min 0-5° C. then warmed to room temperature then to 45° C. and stirred for 2 h. The reaction mixture was cooled to room temperature and cautiously poured on ice water. The aqueous layer was extracted with ethyl acetate, dried over sodium sulfate, and concentrated to crude 4-oxazol-4-yl-benzenesulfonyl chloride. The starting material and product have Rf values in 20% EtOAc/heptane of Rf=0.47 and Rf=0.23, respectively. The crude product was purifed by chromatography on a Biotage 25M column eluting ethyl acetate/heptane to yield 4-oxazol-4-yl-benzenesulfonyl chloride (212 mg, 0.870 mmol). MH+=244.2.
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.537 mL
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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